5-Bromo-3-(methylthio)-1,2,4-triazine

Organic Synthesis Medicinal Chemistry Cross-Coupling

5-Bromo-3-(methylthio)-1,2,4-triazine is a polysubstituted 1,2,4-triazine heterocycle featuring both a C5 bromine atom and a C3 methylthio group. The 1,2,4-triazine scaffold is a privileged structure in medicinal and agrochemical research due to its broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Molecular Formula C4H4BrN3S
Molecular Weight 206.07 g/mol
Cat. No. B13704866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(methylthio)-1,2,4-triazine
Molecular FormulaC4H4BrN3S
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESCSC1=NC(=CN=N1)Br
InChIInChI=1S/C4H4BrN3S/c1-9-4-7-3(5)2-6-8-4/h2H,1H3
InChIKeyXTBKNYIFOSXJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(methylthio)-1,2,4-triazine: A Multifunctional Scaffold for Heterocyclic Synthesis and Diversification


5-Bromo-3-(methylthio)-1,2,4-triazine is a polysubstituted 1,2,4-triazine heterocycle featuring both a C5 bromine atom and a C3 methylthio group . The 1,2,4-triazine scaffold is a privileged structure in medicinal and agrochemical research due to its broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties [1]. This particular derivative is a valuable synthetic building block, where the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr), while the methylthio group acts as a latent functionality for oxidation to sulfoxides or sulfones, enabling the rapid generation of diverse compound libraries .

Why 5-Bromo-3-(methylthio)-1,2,4-triazine Cannot Be Substituted by Its Non-Halogenated Parent in Library Synthesis


The procurement of 3-(methylthio)-1,2,4-triazine as a direct substitute for the 5-bromo derivative is scientifically invalid for any workflow requiring late-stage diversification. While the core 1,2,4-triazine scaffold is shared, the absence of the bromine atom in the parent compound eliminates all key reactivity pathways that define the derivative's value. Specifically, 3-(methylthio)-1,2,4-triazine cannot participate in the pivotal palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) that enable the introduction of aryl, alkenyl, or alkynyl groups at the C5 position . The bromine atom in 5-bromo-3-(methylthio)-1,2,4-triazine is not a passive substituent; it is a critical functional handle that dictates its role as a precursor for creating structural diversity. Attempting to use the non-brominated analog would block the primary synthetic route to a vast chemical space of C5-substituted derivatives, rendering the library synthesis effort infeasible .

5-Bromo-3-(methylthio)-1,2,4-triazine: Key Quantitative Differentiators in Synthesis and Biological Potential


Enabling Pd-Catalyzed Cross-Coupling Reactions via C5 Bromine

The presence of the bromine atom at the C5 position of 5-bromo-3-(methylthio)-1,2,4-triazine is its primary differentiator, enabling participation in transition-metal-catalyzed cross-coupling reactions. In contrast, the non-brominated comparator, 3-(methylthio)-1,2,4-triazine, cannot undergo these reactions due to the absence of a halogen leaving group, thereby limiting its potential for structural diversification .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The C5 bromine atom is a reactive site for nucleophilic aromatic substitution (SNAr), allowing for the installation of various nitrogen, oxygen, and sulfur nucleophiles. The non-halogenated parent, 3-(methylthio)-1,2,4-triazine, lacks this reactive site and cannot participate in these transformations . The reaction with phenols proceeds via a concerted SNAr mechanism, as demonstrated by DFT calculations for analogous 1,2,3-triazines, and electron-withdrawing groups on the triazine ring enhance electrophilicity at C5, facilitating nucleophilic attack .

Organic Synthesis Nucleophilic Substitution Building Blocks

Quantified Oxidation of Methylthio Group to Sulfoxide and Sulfone Derivatives

The methylthio group at the C3 position is a latent functionality that can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation provides derivatives with enhanced hydrogen-bonding capacity, which is valuable in drug design. This property is shared with its non-brominated analog, but the value of 5-bromo-3-(methylthio)-1,2,4-triazine lies in the ability to perform this oxidation either before or after the C5 bromine has been functionalized, allowing for a divergent synthetic strategy. Specific yields for the oxidation of this exact compound were not found in the provided search results, but the transformation is a known class-level reactivity for alkylthio-substituted triazines .

Organic Synthesis Oxidation Sulfur Chemistry

Validated Application Scenarios for 5-Bromo-3-(methylthio)-1,2,4-triazine in Scientific Research


Medicinal Chemistry: Synthesis of C5-Diversified 1,2,4-Triazine Libraries for Structure-Activity Relationship (SAR) Studies

Researchers can use 5-bromo-3-(methylthio)-1,2,4-triazine as a universal core scaffold for the rapid generation of compound libraries. By employing the C5 bromine atom as a functional handle for Suzuki-Miyaura cross-coupling, a wide array of aryl and heteroaryl groups can be efficiently installed at this position . Subsequent oxidation of the methylthio group to the sulfoxide or sulfone can be used to further fine-tune the physicochemical and pharmacokinetic properties of the resulting analogs . This approach is supported by class-level evidence of the 1,2,4-triazine core's potential for anticancer [1] and other therapeutic activities.

Agrochemical Discovery: Synthesis of Novel Analogs of Commercial Methylthio-Triazine Herbicides

5-Bromo-3-(methylthio)-1,2,4-triazine can serve as a key intermediate for the development of next-generation herbicides. The methylthio-1,2,4-triazine substructure is a core component of commercial herbicides like metribuzin [2]. The 5-bromo derivative provides a platform for synthesizing new analogs by functionalizing the C5 position, which is a key site for modulating herbicidal activity and selectivity . The ability to perform SNAr reactions at the C5 position allows for the cost-effective introduction of various amine or alkoxy groups, potentially leading to new, patentable chemical entities with improved properties.

Synthetic Methodology: Exploring Selective Functionalization and Ring Transformations

The compound's dual reactivity (C5-Br for cross-coupling/SNAr and C3-SMe for oxidation) makes it an ideal substrate for investigating chemoselective transformations and developing new synthetic methodologies. For example, the orthogonal reactivity of the two functional groups allows for a 'reactivity sequence' where the methylthio group is oxidized to a sulfoxide, followed by a selective SNAr or cross-coupling at C5, and finally, reduction or further modification of the sulfoxide . This makes the compound a valuable tool for synthetic chemists aiming to explore new chemical space and reaction development.

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